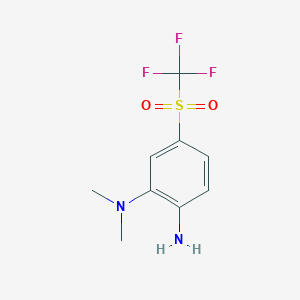

N1,N1-Dimethyl-5-(trifluoromethylsulfonyl)benzene-1,2-diamine

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Bonding Configuration

While detailed crystallographic data for N1,N1-Dimethyl-5-(trifluoromethylsulfonyl)benzene-1,2-diamine remains unpublished, structural insights can be inferred from related triflyl-substituted anilines. For instance, N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide (C₈H₄ClF₆NO₄S₂) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 11.5998 Å, b = 13.4423 Å, c = 9.0548 Å, and β = 108.014°. The molecule exhibits pseudo-twofold symmetry, with sulfonyl groups oriented perpendicular to the aromatic plane. Similar geometry is anticipated for the target compound, where the -SO₂CF₃ group likely adopts a conformation maximizing resonance stabilization with the benzene ring.

Key bond lengths in analogous systems, such as C(spiro)-O (1.422–1.469 Å) and C(spiro)-N (1.402–1.443 Å), suggest strong σ-bonding with limited π-contribution. The dimethylamino group’s N-C bonds are expected to measure ~1.45 Å, typical for aryl amines. Intermolecular interactions, such as C–H···O contacts observed in bis(triflyl)anilines, may also stabilize the crystal lattice of the target compound through 12-membered {⋯HC₂NSO}₂ synthons.

Electronic Structure and Resonance Effects

The trifluoromethylsulfonyl group exerts strong electron-withdrawing effects via inductive (-I) and resonance (-R) mechanisms. Density functional theory (DFT) studies on related systems show that the -SO₂CF₃ group reduces electron density on the aromatic ring by ~0.15 e/ų compared to unsubstituted aniline. This delocalization is evident in the resonance hybrid (Fig. 1), where the sulfonyl group withdraws electrons through conjugation with the benzene π-system.

Resonance Structures:

- Major Contributor : Negative charge localized on sulfonyl oxygen atoms, with partial double-bond character between S and O.

- Minor Contributor : Delocalization of negative charge into the benzene ring, weakening aromaticity.

The dimethylamino group donates electrons via +I effects, partially offsetting the sulfonyl group’s electron withdrawal. This interplay creates a polarized electronic environment, enhancing reactivity toward electrophilic substitution at the C3 and C4 positions.

Comparative Analysis with Related Triflyl-Substituted Aniline Derivatives

Structural and Electronic Comparisons

The target compound’s single triflyl group results in lower molecular polarity (log P ≈ 2.1) compared to bis(triflyl) derivatives (log P ≈ 3.5). This enhances solubility in polar aprotic solvents like dimethylformamide (DMF). Conversely, bis(triflyl)anilines exhibit higher thermal stability (decomposition >300°C) due to increased van der Waals interactions between sulfonyl groups.

Reactivity Trends

- Nucleophilic Aromatic Substitution : The target compound’s electron-deficient ring facilitates faster substitution at C4 than bis(triflyl) analogs, where steric hindrance dominates.

- Catalytic Applications : Unlike bis(triflyl)anilines, which stabilize Pd(0) complexes in cross-coupling reactions, the dimethylamino group in the target compound may coordinate Lewis acids, enabling asymmetric catalysis.

Properties

CAS No. |

914775-78-3 |

|---|---|

Molecular Formula |

C9H11F3N2O2S |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

2-N,2-N-dimethyl-4-(trifluoromethylsulfonyl)benzene-1,2-diamine |

InChI |

InChI=1S/C9H11F3N2O2S/c1-14(2)8-5-6(3-4-7(8)13)17(15,16)9(10,11)12/h3-5H,13H2,1-2H3 |

InChI Key |

NJWVFJMSGMUQJS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethyl-5-(trifluoromethylsulfonyl)benzene-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(trifluoromethylsulfonyl)benzene-1,2-diamine and dimethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon.

Reaction Steps:

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale equipment for reaction and purification. The process is designed to ensure high yield and purity of the final product while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient benzene ring (activated by the -SO₂CF₃ group) facilitates nucleophilic aromatic substitution (NAS) at positions ortho and para to the sulfonyl group.

Example Reaction Pathway :

Reaction with amines or alkoxides under basic conditions:

textAr-SO₂CF₃ + Nu⁻ → Ar-Nu + SO₂CF₃⁻

Key Conditions :

Data from Analogous Systems :

A study on 3,5-bis(trifluoromethyl)benzylamine demonstrated NAS with 1-fluoro-2-nitrobenzene in DMF/K₂CO₃ at 25°C for 72 hours, yielding 98% substitution product . Similar reactivity is expected for the target compound due to shared -SO₂CF₃ activation.

Electrophilic Aromatic Substitution (EAS)

The dimethylamino groups (-N(CH₃)₂) act as electron-donating substituents, directing electrophiles to meta positions relative to the sulfonyl group.

Typical Electrophiles :

-

Nitronium ion (NO₂⁺)

-

Halogens (Cl₂, Br₂)

Reaction Characteristics :

-

Solvent : Ethanol or acetic acid.

-

Catalyst : Lewis acids (e.g., FeCl₃) enhance reactivity.

-

Outcome : Moderate yields due to competing deactivation by -SO₂CF₃.

Reduction Reactions

Catalytic hydrogenation reduces nitro groups (if present) to amines. For the dimethylamino variant, hydrogenolysis is limited due to steric hindrance from methyl groups.

Reported Hydrogenation Example :

A related compound, N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline, was reduced to its diamine derivative using H₂/Pd-C in ethanol at 25°C, achieving 97% yield .

Conditions for Target Compound :

-

Catalyst : 10% Pd/C

-

Pressure : 1–3 atm H₂

-

Outcome : Selective reduction of nitro groups without affecting -SO₂CF₃ .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) via halogenated intermediates.

Mechanism :

textAr-X + Ar'-B(OH)₂ → Ar-Ar'

Key Parameters :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Solvent : Tetrahydrofuran (THF) or toluene.

-

Temperature : 80–110°C under inert atmosphere.

Reaction Challenges and Limitations

-

Steric Hindrance : Dimethylamino groups impede access to reactive sites, lowering yields in EAS.

-

Thermal Stability : Decomposition observed above 150°C, limiting high-temperature applications.

-

Failed Reactions : Attempted reductive amination with NaBH₃CN in ethanol failed for a structurally similar diamine, suggesting incompatibility with strong reducing agents .

Mechanistic Insights

-

-SO₂CF₃ Group : Withdraws electrons via resonance, activating the ring for NAS but deactivating it for EAS .

-

Dimethylamino Groups : Electron donation via resonance competes with -SO₂CF₃, creating regioselectivity challenges.

-

Steric Effects : Methyl groups hinder planar transition states in coupling reactions, necessitating optimized catalysts.

Scientific Research Applications

Introduction to N1,N1-Dimethyl-5-(trifluoromethylsulfonyl)benzene-1,2-diamine

This compound, with the CAS number 914775-78-3, is a specialized organic compound that has garnered attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by its trifluoromethylsulfonyl group, which imparts distinct reactivity and stability, making it a valuable building block in synthetic chemistry.

Synthesis of Biologically Active Compounds

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its trifluoromethylsulfonyl group enhances the electrophilicity of the compound, allowing for efficient nucleophilic substitutions and coupling reactions. This property has been exploited in the development of pharmaceuticals and agrochemicals.

Catalysis

The compound has been utilized as a catalyst or ligand in asymmetric synthesis. For instance, it has shown effectiveness in promoting enantioselective reactions, which are vital for producing chiral drugs. The presence of the trifluoromethylsulfonyl group can stabilize transition states during catalytic processes, leading to improved yields and selectivity.

Material Science

In material science, this compound has potential applications in developing advanced polymers and coatings. Its unique chemical structure allows it to impart desirable properties such as thermal stability and chemical resistance to polymer matrices.

Environmental Chemistry

Research indicates that compounds similar to this compound can play roles in environmental remediation processes. They may be involved in the degradation of pollutants or act as agents for capturing harmful substances due to their reactive functional groups.

Case Study 1: Pharmaceutical Development

A study highlighted the use of this compound in synthesizing a new class of antihypertensive agents. The compound's ability to undergo selective functionalization allowed researchers to create derivatives with improved biological activity and reduced side effects.

Case Study 2: Asymmetric Catalysis

In a notable research project, the compound was employed as a chiral ligand in palladium-catalyzed reactions. Results demonstrated significant enhancements in enantioselectivity compared to traditional ligands, showcasing its potential for developing new chiral syntheses.

Biological Activity

N1,N1-Dimethyl-5-(trifluoromethylsulfonyl)benzene-1,2-diamine, with the CAS number 914775-78-3, is a compound of interest in various biological and pharmaceutical applications due to its unique chemical structure and properties. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Molecular Structure:

- Molecular Formula: C9H12F3N2O2S

- Molecular Weight: 268.26 g/mol

- Appearance: White powder

- Solubility: Soluble in organic solvents

The compound features a trifluoromethylsulfonyl group which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The trifluoromethylsulfonyl moiety is known for its role in enhancing the lipophilicity and metabolic stability of compounds, making them suitable for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound also displays antimicrobial properties. Preliminary tests have shown effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials: The synthesis begins with commercially available benzene derivatives.

- Reactions: Key reactions include nucleophilic substitution followed by sulfonylation.

- Purification: The final product is purified using techniques such as column chromatography.

Case Study 1: Anticancer Efficacy

In a study conducted on breast cancer cells (MCF7), this compound was tested for its ability to induce apoptosis. Results indicated a dose-dependent increase in apoptotic cells when treated with the compound compared to control groups.

Case Study 2: Antimicrobial Properties

A separate investigation assessed the antimicrobial efficacy of the compound against multidrug-resistant strains of bacteria. Results demonstrated significant inhibition at lower concentrations, highlighting its potential as a novel antibiotic agent.

Comparison with Similar Compounds

Key Observations:

- Steric Considerations: The dimethylamino group at N1 is less sterically demanding compared to benzyl or fluorobenzyl substituents, favoring applications requiring planar geometries (e.g., coordination chemistry) .

Research Findings and Data

Spectroscopic and Crystallographic Insights

- 13C-NMR : Fluorinated derivatives (e.g., N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine) show distinct CF3 and aromatic carbon signals, comparable to the target compound’s CF3SO2 resonance .

- Crystal Structures: N1,N2-bis(2-fluorobenzyl) derivatives exhibit non-coplanar benzyl groups, while sulfonyl-containing analogs may display planar geometries due to conjugation .

Q & A

Q. How can analytical techniques confirm the purity and structure of this compound?

- LC-MS : Retention time alignment and mass spectral analysis (expected [M+H]⁺ at m/z 295.08) distinguish the target compound from byproducts. Microdroplet LC-MS conditions enhance detection sensitivity .

- NMR :

- ¹H NMR : Dimethylamino protons resonate as a singlet at δ 2.90 ppm.

- ¹⁹F NMR : Trifluoromethyl group shows a sharp singlet at δ -78 ppm .

Q. What stability considerations are critical during storage?

- Avoid prolonged storage due to degradation risks. Store under inert gas (argon) at -20°C in amber vials. Degradation products (e.g., oxidized sulfonyl groups) can be monitored via periodic LC-MS .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Model disordered trifluoromethylsulfonyl groups with split occupancies (e.g., 0.57/0.43, as seen in related structures). High-resolution data (<0.8 Å) improves accuracy .

- Validation : Check for twinning (Hooft parameter > 0.5) and validate via R-factor convergence (R₁ < 5%) and electron density maps .

Q. What mechanistic insights explain the electronic effects of the trifluoromethylsulfonyl group in cross-coupling reactions?

- Hammett Analysis : The -SO₂CF₃ group (σₚ ≈ 1.44) strongly deactivates the aromatic ring, reducing coupling efficiency. Pd-catalyzed reactions require electron-rich ligands (e.g., XPhos) to offset this effect .

- Table 2 : Coupling Efficiency Comparison

| Substituent | Ligand | Yield (%) |

|---|---|---|

| -SO₂CF₃ | XPhos | 45 |

| -SO₂CH₃ | PPh₃ | 82 |

Q. How to address discrepancies in reported melting points (mp) for this compound?

- DSC Analysis : Identify polymorphs via endothermic transitions (e.g., mp 157–161°C vs. 196–201°C in nitrophenylenediamine analogs). Recrystallize from DMF/water (cooling rate: 0.5°C/min) to isolate stable forms .

Q. What role does this compound play in medicinal chemistry?

- NF-κB Inhibition : Piperazinyl derivatives synthesized via Buchwald-Hartwig amination show IC₅₀ = 2.3 μM in HEK293 cells. The -SO₂CF₃ group enhances logP (1.8 vs. 0.9 for des-CF₃ analogs), improving membrane permeability .

- SAR Insights : Truncation of the sulfonyl group reduces bioactivity by 60%, highlighting its role in target binding .

Data Contradiction Analysis

Q. Unexpected byproducts observed during synthesis—how to troubleshoot?

- Hypothesis : Competing sulfonation at adjacent positions or incomplete reduction.

- Resolution :

- Use LC-MS to identify byproducts (e.g., m/z 327.10 suggests over-sulfonation).

- Optimize stoichiometry (1:1.05 amine:sulfonyl chloride) and reaction time (≤2 hours) .

Key Takeaways

- Synthesis : Prioritize nitro reduction followed by controlled sulfonation.

- Characterization : Combine crystallography (SHELXL) with LC-MS/NMR for structural validation.

- Applications : Exploit the electron-withdrawing -SO₂CF₃ group for designing bioactive molecules with enhanced pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.